ビス(ノルボルナジエン)ロジウム(I)トリフルオロメタンスルホネート

説明

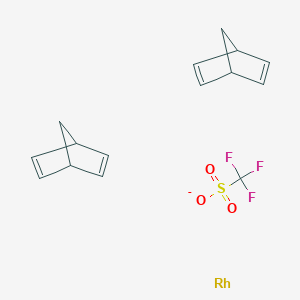

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is a coordination compound featuring rhodium as the central metal atom. It is known for its unique structure where two norbornadiene ligands are coordinated to a rhodium(I) center, with trifluoromethanesulfonate acting as the counterion. This compound is of significant interest in organometallic chemistry due to its catalytic properties and its role in various synthetic applications.

科学的研究の応用

Chemistry

In chemistry, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound’s derivatives and related rhodium complexes are being explored for their potential in medicinal chemistry, particularly in the development of anticancer agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient synthesis of complex molecules, which is crucial for large-scale production processes.

作用機序

Target of Action

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate, also known as bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the chemical reactions it catalyzes .

Mode of Action

This compound interacts with its targets by facilitating the breaking and forming of bonds during chemical reactions . It is particularly used for metalation via C-C bond cleavage, synthesis of rhodium/ph-binepine catalysts, and as a catalyst for enantioselective hydrogenation .

Biochemical Pathways

The exact biochemical pathways affected by Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate are dependent on the specific reactions it is used to catalyze. In general, it facilitates reactions that involve the cleavage and formation of carbon-carbon bonds .

Pharmacokinetics

Its bioavailability would be more pertinent in the context of its presence in a reaction mixture and its ability to interact with the reactants .

Result of Action

The result of the action of Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is the facilitation of chemical reactions, leading to the desired products . Its use can improve the efficiency and selectivity of these reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium(I) chloride with norbornadiene in the presence of a silver trifluoromethanesulfonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center. The general reaction scheme is as follows:

RhCl3⋅3H2O+2norbornadiene+AgOTf→[Rh(norbornadiene)2]OTf+AgCl+3H2O

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction parameters to ensure high yield and purity.

化学反応の分析

Types of Reactions

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, including:

Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.

Reductive Elimination: This is the reverse of oxidative addition, where the rhodium center is reduced, and a molecule is eliminated.

Substitution Reactions: Ligands on the rhodium center can be replaced by other ligands under suitable conditions.

Common Reagents and Conditions

Oxidative Addition: Common reagents include halogens (e.g., iodine) and organic halides. The reaction typically requires mild heating.

Reductive Elimination: This can be induced by heating or by the addition of reducing agents.

Substitution Reactions: Ligand exchange can be facilitated by the addition of other ligands such as phosphines or carbonyls under ambient conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidative addition with iodine would yield a rhodium(III) iodide complex, while substitution with triphenylphosphine would produce a rhodium-phosphine complex.

類似化合物との比較

Similar Compounds

- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Uniqueness

Compared to these similar compounds, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate offers unique advantages in terms of stability and reactivity. The norbornadiene ligands provide a rigid framework that enhances the compound’s stability, while the trifluoromethanesulfonate counterion improves its solubility in organic solvents. These properties make it particularly effective in catalytic applications where both stability and reactivity are crucial.

生物活性

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate (often abbreviated as Rh(nbd)22) is a rhodium-based organometallic compound known for its catalytic properties in various organic reactions. Its unique structure, comprising a rhodium center coordinated with two norbornadiene ligands and trifluoromethanesulfonate anions, imparts significant biological activity, particularly in the fields of catalysis and medicinal chemistry.

- Molecular Formula : C12H12F6O6S

- Molecular Weight : 390.25 g/mol

- Structure : The compound features a rhodium(I) center coordinated to two norbornadiene ligands, which are known for their ability to stabilize the metal and facilitate various chemical transformations.

Biological Activity Overview

Research indicates that bis(norbornadiene)rhodium(I) trifluoromethanesulfonate exhibits notable biological activities, particularly in:

- Catalytic Reactions : It serves as a catalyst in asymmetric synthesis, significantly enhancing reaction selectivity and yield.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, likely due to its ability to interact with biological macromolecules.

Catalytic Applications

The compound has been extensively studied for its catalytic applications in organic synthesis:

- Asymmetric Catalysis : It has been utilized in reactions such as allylic substitution and cyclopropanation, demonstrating high enantioselectivity. For instance, a study reported that using Rh(nbd)22 in conjunction with chiral ligands resulted in enantiomeric excess (ee) values exceeding 99% in specific reactions .

| Reaction Type | Conditions | Enantioselectivity (ee) |

|---|---|---|

| Allylic Substitution | Cs2CO3, Toluene/Water | Up to 99% |

| Cyclopropanation | Various substrates | High selectivity |

Case Studies

- Antitumor Studies : In vitro assays have indicated that bis(norbornadiene)rhodium(I) trifluoromethanesulfonate can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the formation of reactive intermediates that interact with cellular components, leading to apoptosis .

- Chiral Discrimination : A study explored the use of this compound in chiral discrimination processes. The results showed that it could effectively differentiate between enantiomers of various substrates, underscoring its utility in developing chiral pharmaceuticals .

Safety and Toxicity

While bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is generally considered safe for laboratory use, toxicity assessments are crucial, especially when considering its biological applications. Safety data indicate low acute toxicity; however, prolonged exposure or high concentrations may pose risks. Proper handling and safety protocols are recommended .

特性

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8.CHF3O3S.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2*1-4,6-7H,5H2;(H,5,6,7);/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHRHMIKUQBKHC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3O3RhS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579046 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178397-71-2 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。